A Technical Guide to 6-Chloro-1H-indazol-4-amine: A Core Scaffold in Modern Medicinal Chemistry
A Technical Guide to 6-Chloro-1H-indazol-4-amine: A Core Scaffold in Modern Medicinal Chemistry
Abstract
This technical guide provides an in-depth analysis of 6-Chloro-1H-indazol-4-amine, a heterocyclic compound of significant interest to researchers, medicinal chemists, and drug development professionals. The indazole nucleus is a privileged scaffold, forming the core of numerous biologically active agents, including kinase inhibitors used in oncology.[1] This document elucidates the chemical structure, physicochemical properties, a robust synthesis pathway, and critical applications of 6-Chloro-1H-indazol-4-amine, positioning it as a pivotal building block in the synthesis of targeted therapeutics. Methodologies and scientific rationales are presented to provide a field-proven perspective on its utility.
Chemical Identity and Physicochemical Properties
6-Chloro-1H-indazol-4-amine (CAS No: 885519-32-4) is a substituted indazole, a class of aromatic heterocyclic compounds characterized by a fused benzene and pyrazole ring system.[2][3] The strategic placement of the chloro group at the 6-position and the amine group at the 4-position makes it a versatile intermediate for creating diverse molecular libraries. The amine group, in particular, serves as a primary functional handle for subsequent chemical modifications in multi-step drug synthesis campaigns.
Key Properties Summary
The following table summarizes the core chemical and physical properties of 6-Chloro-1H-indazol-4-amine. It is important to note that while fundamental identifiers are well-documented, specific experimental values for properties such as melting point and solubility are not consistently reported in publicly available literature.[3][4][5][6]
| Property | Value | Source(s) |
| CAS Number | 885519-32-4 | [2][7][8] |
| Molecular Formula | C₇H₆ClN₃ | [2][3] |
| Molecular Weight | 167.60 g/mol | [2][3] |
| IUPAC Name | 6-chloro-1H-indazol-4-amine | N/A |
| Synonyms | 4-Amino-6-chloroindazole | [3] |
| Physical Form | Powder or crystals | [2] |
| Melting Point | Data not publicly available | [3][5] |
| Boiling Point | Data not publicly available | [2][3] |
| Solubility | Data not publicly available | [4][6] |
Structural Characteristics and Tautomerism
The indazole ring exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally considered the more thermodynamically stable and is the predominant form.[1] This feature is crucial for understanding its reactivity and intermolecular interactions, particularly in the context of binding to biological targets like enzyme active sites.
Synthesis and Purification Protocol
The synthesis of 6-Chloro-1H-indazol-4-amine is most effectively achieved via a multi-step pathway starting from a suitable chlorinated aniline precursor. The logical and field-proven approach involves the formation of the indazole ring, followed by regioselective nitration and subsequent reduction. The final reduction of the nitro-intermediate is a critical step that yields the target amine.
Synthetic Workflow Overview
The diagram below illustrates a common and reliable synthetic pathway. The key transformation is the reduction of the nitro group of the precursor, 6-Chloro-4-nitro-1H-indazole (CAS 885519-50-6), which is commercially available.[5]
Caption: Synthetic pathway for 6-Chloro-1H-indazol-4-amine.
Detailed Protocol: Reduction of 6-Chloro-4-nitro-1H-indazole
This protocol describes the final, critical step in the synthesis. The choice of reducing agent is paramount.
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Method A (Tin(II) Chloride): This is a classic and robust method for selective nitro group reduction in aromatic systems, well-tolerated by other functional groups like halogens.
-
Method B (Catalytic Hydrogenation): This method is often preferred for its cleaner workup and higher yields, though it requires specialized equipment (hydrogenator) and careful handling of the palladium catalyst.
Materials:
-
6-Chloro-4-nitro-1H-indazole (1.0 eq)
-
For Method A: Tin(II) chloride dihydrate (SnCl₂, 4-5 eq), Concentrated Hydrochloric Acid (HCl), Ethyl Acetate, Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
For Method B: Palladium on Carbon (10% Pd/C, 5-10 mol%), Ethanol or Methanol, Hydrogen gas (H₂)
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Methodology (Method A):
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 6-Chloro-4-nitro-1H-indazole (1.0 eq) and ethanol or ethyl acetate as the solvent.
-
Reagent Addition: In a separate flask, dissolve Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl. Add this solution dropwise to the stirred solution of the nitro-indazole at 0 °C.
-
Scientific Rationale: The reaction is exothermic; slow addition is necessary to control the temperature. SnCl₂ acts as the reducing agent in the acidic medium, donating electrons to the nitro group.
-
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux (typically 50-70 °C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Workup and Neutralization: Cool the reaction mixture to room temperature and carefully pour it over crushed ice. Neutralize the acidic solution by the slow addition of a saturated NaHCO₃ solution until the pH is ~8-9.
-
Trustworthiness Check: The formation of tin hydroxides will be visible as a white precipitate. Ensure thorough stirring to guarantee complete neutralization.
-
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the final 6-Chloro-1H-indazol-4-amine.
Spectroscopic and Analytical Profile
Characterization of the final compound is essential for confirming its identity and purity. While a comprehensive public database of spectra for this specific molecule is sparse, an expected profile can be inferred from related structures and patent literature.
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¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indazole core, likely in the range of δ 6.5-7.8 ppm. The amine (-NH₂) protons would appear as a broad singlet, the chemical shift of which is dependent on the solvent and concentration. Patent literature describing a derivative of 6-chloro-1H-indazol-4-amine shows signals for the indazole protons at approximately 6.77 ppm, 7.25 ppm, and 7.33 ppm in DMSO-d₆.
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Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight (167.60 g/mol ), with a characteristic isotopic pattern (M+2) at approximately 33% the intensity of the M+ peak, confirming the presence of a single chlorine atom.
Applications in Drug Discovery and Development
The primary value of 6-Chloro-1H-indazol-4-amine lies in its role as a core intermediate for the synthesis of high-value pharmaceutical agents. The indazole scaffold is a cornerstone in the design of kinase inhibitors, which are crucial in modern cancer therapy.[1]
Role as a Key Building Block
Patent literature demonstrates the direct use of 6-Chloro-1H-indazol-4-amine as a reactant in the synthesis of novel quinoline and quinazoline derivatives. These derivatives were designed and shown to be potent inhibitors of receptor tyrosine kinases, particularly Eph receptors, which play a critical role in angiogenesis and tumor progression.
The diagram below conceptualizes the strategic importance of this molecule. The amine at the C4 position acts as a nucleophile, enabling the covalent attachment of complex side chains or other heterocyclic systems, which ultimately define the final drug's specificity and potency.
Caption: Role of 6-Chloro-1H-indazol-4-amine as a key intermediate.
This modular approach allows medicinal chemists to rapidly synthesize and screen a multitude of candidate compounds, optimizing their activity against specific biological targets. The stability of the chloro-indazole core ensures that it remains intact throughout subsequent synthetic steps, making it a reliable and predictable scaffold.
Safety and Handling
As a laboratory chemical, 6-Chloro-1H-indazol-4-amine should be handled with appropriate care. According to available safety data, it is classified with the following hazard statements:
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H302: Harmful if swallowed.
-
H315: Causes skin irritation.
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H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be used. All manipulations should be performed in a well-ventilated fume hood.[2]
Conclusion
6-Chloro-1H-indazol-4-amine is more than just a chemical compound; it is an enabling tool for innovation in drug discovery. Its well-defined structure, functional handles for chemical modification, and proven utility in the synthesis of kinase inhibitors underscore its importance. This guide provides the foundational knowledge—from synthesis to application—required for scientists to effectively leverage this valuable scaffold in their research and development programs, paving the way for the next generation of targeted therapies.
References
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Eis, K. et al. (2011) U.S. Patent No. 7,989,466 B2. Google Patents. [Link]
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6-Chloro-1H-indazol-4-amine | 885519-32-4. BIOFOUNT. [Link]
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Kimyasal 19. ESD MEDİKAL. [Link]
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อนุพันธ์อินดาโซล (Indazole Derivatives). MySkinRecipes. [Link]
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Indazole – Knowledge and References. Taylor & Francis Online. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Institutes of Health (NIH). [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
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